molecular formula C10H12O2 B039629 3-But-3-ynoxycyclohex-2-en-1-one CAS No. 118824-34-3

3-But-3-ynoxycyclohex-2-en-1-one

Cat. No.: B039629
CAS No.: 118824-34-3
M. Wt: 164.2 g/mol
InChI Key: XHANRPLXJVTJPZ-UHFFFAOYSA-N
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Description

3-But-3-ynoxycyclohex-2-en-1-one (CAS 4683-50-5) is a cyclohexenone derivative featuring a but-3-ynoxy substituent at the 3-position of the cyclohexenone ring. The compound’s structure combines a conjugated enone system with an alkyne-containing ether substituent, rendering it reactive in cycloaddition and nucleophilic addition reactions. The alkyne group introduces unique electronic and steric properties, distinguishing it from ether- or alkene-substituted analogs.

Properties

CAS No.

118824-34-3

Molecular Formula

C10H12O2

Molecular Weight

164.2 g/mol

IUPAC Name

3-but-3-ynoxycyclohex-2-en-1-one

InChI

InChI=1S/C10H12O2/c1-2-3-7-12-10-6-4-5-9(11)8-10/h1,8H,3-7H2

InChI Key

XHANRPLXJVTJPZ-UHFFFAOYSA-N

SMILES

C#CCCOC1=CC(=O)CCC1

Canonical SMILES

C#CCCOC1=CC(=O)CCC1

Synonyms

2-Cyclohexen-1-one,3-(3-butynyloxy)-(9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Elbanizine involves several steps:

Industrial Production Methods: Industrial production of Elbanizine would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process would involve precise control of reaction conditions and purification steps to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Elbanizine undergoes various chemical reactions, including:

    Oxidation: The nitro group in Elbanizine can be reduced to an amine group under specific conditions.

    Substitution: The chloro group in the intermediate can be substituted with other nucleophiles to produce different derivatives.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydroxide or other nucleophiles can be used under basic conditions.

Major Products:

    Reduction: Produces amine derivatives of Elbanizine.

    Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Elbanizine has several scientific research applications:

    Chemistry: Used as a model compound to study antihistaminic activity and structure-activity relationships.

    Biology: Investigated for its effects on histamine release and allergic reactions in animal models.

    Medicine: Potential therapeutic agent for treating allergic asthma and other allergic conditions.

    Industry: Could be developed into a non-sedative antihistamine for commercial use

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and physicochemical properties of 3-But-3-ynoxycyclohex-2-en-1-one with its closest analogs:

Compound Name CAS Number Substituent Molecular Weight (g/mol) Key Functional Features Similarity Score
3-But-3-ynoxycyclohex-2-en-1-one 4683-50-5 But-3-ynoxy ~166.20 Alkyne ether, conjugated enone 0.83
3-Butoxycyclohex-2-enone 16493-04-2 Butoxy 168.23 Ether, saturated alkyl chain 0.94
3-(3-Butenyloxy)cyclohex-2-enone 109183-36-0 3-Butenyloxy 166.22 Alkene ether, π-electron system 0.89
3-Hydroxy-β-ionone 72491-46-4 Hydroxy-ionone 234.33 Hydroxyl, cyclic terpenoid N/A
Key Observations:

Electronic Effects: The but-3-ynoxy group in the target compound introduces electron-withdrawing character due to the sp-hybridized alkyne, enhancing the electrophilicity of the cyclohexenone carbonyl group compared to butoxy (electron-donating) and butenyloxy (moderately electron-withdrawing) analogs .

Reactivity: The alkyne in 3-But-3-ynoxycyclohex-2-en-1-one enables click chemistry (e.g., azide-alkyne cycloaddition), a reaction pathway unavailable to butoxy or butenyloxy analogs . Cyclohexenones with alkene substituents (e.g., 3-(3-butenyloxy)cyclohex-2-enone) may undergo Diels-Alder reactions, whereas the alkyne substituent favors Sonogashira couplings .

Steric and Conformational Effects: The linear geometry of the alkyne minimizes steric hindrance around the cyclohexenone ring compared to branched substituents like 3-(1-methylethoxy)-5-(1-methylethyl)cyclohex-2-enone (CAS 217310-17-3, ) .

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